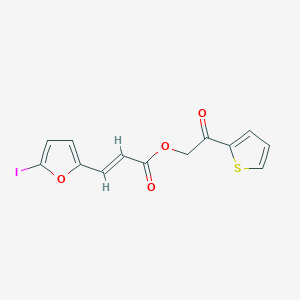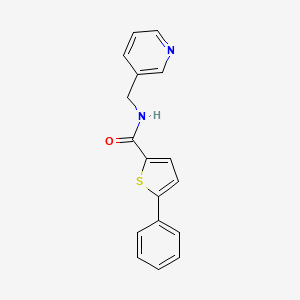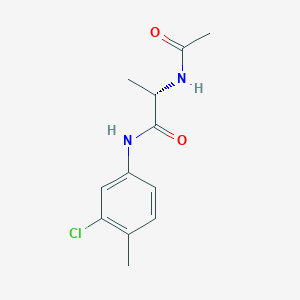
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide, also known as PPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. PPCC belongs to the class of piperidine-based compounds and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in learning and memory processes in the brain.
Mécanisme D'action
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor at a site that is distinct from the glutamate binding site. This results in a decrease in the activity of the receptor, which in turn affects the downstream signaling pathways involved in learning and memory processes.
Biochemical and Physiological Effects:
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide has been shown to improve cognitive function and memory retention. N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide has also been shown to have analgesic effects and may have potential applications in the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively target the receptor and study its role in various neurological processes. However, one of the limitations of using N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide is its relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and traumatic brain injury. Another area of research is the development of more potent and selective NMDA receptor antagonists based on the structure of N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide. Finally, there is a need for further research on the biochemical and physiological effects of N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide to better understand its potential applications in the field of neuroscience.
Méthodes De Synthèse
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of N-phenylpiperidine-4-carboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product can be purified using column chromatography to obtain pure N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide.
Applications De Recherche Scientifique
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide has been extensively studied for its potential applications in the field of neuroscience. One of the major areas of research has been its use as a tool to study the NMDA receptor and its role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of traumatic brain injury and stroke.
Propriétés
IUPAC Name |
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(18-15-7-3-1-4-8-15)20-13-9-16(10-14-20)19-11-5-2-6-12-19/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTYJFLQKPIFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B7466484.png)

![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466495.png)
![(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7466503.png)

![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466512.png)
![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)

![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)

![3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7466562.png)


![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)